4-Aminopyridine-d6
Overview
Description
4-Aminopyridine-d6, also known as 4-Pyridin-2,3,5,6-d4-amine-d2, is a stable isotope with an empirical formula of C5D6N2. It has a molecular weight of 100.15 and a CAS Number of 45498-20-2 .
Synthesis Analysis
The synthesis of 4-aminopyridine derivatives has been studied for their potential cognition-enhancing, antiamnesic, and anticholinesterase activity . The usual way of commercial 4-aminopyridine preparation is a two-stage synthesis starting from pyridine and including 1-(4-pyridyl)pyridinium chloride hydrochloride as an intermediate .Molecular Structure Analysis
The molecular structure of 4-Aminopyridine consists of a pyridine ring with an amino group at the 4-position .Chemical Reactions Analysis
4-Aminopyridine has been used in various chemical reactions. For example, it has been used in the synthesis of Schiff bases of 4AP (SBAPs) for their putative cognition-enhancing, antiamnesic, and anticholinesterase activity . It has also been used in the reaction with o-vanillin to produce typical Schiff compounds .Physical And Chemical Properties Analysis
4-Aminopyridine is highly toxic to animals, with an approximate oral LD50 of 3.7 mg/kg body weight in the dog .Scientific Research Applications
Neurological Applications
Treatment of Neurological Disorders : 4-Aminopyridine (4-AP) is investigated for treating neurological disorders, including multiple sclerosis (MS). It enhances neurotransmission at neuromuscular junctions and other synapses, offering potential benefits in managing prolonged paralysis caused by certain medical conditions (Pickett & Enns, 1996).
Improving Neuromuscular Transmission : Clinical trials have shown that 4-AP improves muscle strength and neuromuscular transmission in myasthenia gravis patients. This suggests its potential as a supplementary drug in treating this condition (Lundh, Nilsson, & Rosén, 1979).
Enhancing Cognitive Function : Although results are mixed, some studies indicate that 4-AP may have a beneficial impact on cognitive function in MS patients, suggesting its potential for broader neurological applications (Smits et al., 1994).
Biochemical Research
Potassium Channel Blocker : 4-AP is known as a voltage-sensitive K+-channel blocker. Its interaction with these channels has been extensively studied in vitro, providing insights into its mechanism of action at the molecular level (Kirsch et al., 1993).
Influence on Calcium Channels : Research has demonstrated that 4-AP and its analogs can stimulate high voltage-activated Ca2+ channels in neurons. This finding challenges the conventional view of 4-AP's role in synaptic and neuromuscular transmission, pointing towards a more complex mechanism of action (Wu et al., 2009).
Facilitating Nerve Regeneration : Studies have indicated that 4-AP, especially through transdermal delivery, can accelerate motor functional recovery and improve nerve morphology following traumatic nerve injuries. This suggests its potential in regenerative medicine (Clark et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N,2,3,5,6-hexadeuteriopyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYPUAOHBNCPY-UDDMDDBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1N([2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridine-d6 | |
CAS RN |
286367-79-1 | |
Record name | 4-Aminopyridine-d6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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